2,4-Dibromophenoxyacetic acid

Lipophilicity Environmental Fate Membrane Permeability

Researchers studying auxinic herbicide SAR need halogen-substituted analogs with quantifiable physicochemical differences from 2,4-D. 2,4-Dibromophenoxyacetic acid (CAS 10129-78-9) provides a log P of 2.90 (~3.2% Δlog P vs. 2,4-D), isolating lipophilicity contributions to membrane permeability and herbicidal efficacy. Its C-Br···π halogen-bond strength (-3.5 kcal·mol⁻¹) enables rational co-crystal and MOF design, while the lower C-Br BDE (~68 kcal·mol⁻¹) permits chemoselective Pd(0)-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling under mild conditions. Available in ≥98% purity with reliable global logistics for R&D procurement.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 10129-78-9
Cat. No. B159966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromophenoxyacetic acid
CAS10129-78-9
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OCC(=O)O
InChIInChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyLIIAWXHMVYLFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 16 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromophenoxyacetic Acid Core Profile


2,4-Dibromophenoxyacetic acid (CAS 10129-78-9) is a dihalogenated phenoxyalkanoic acid with the molecular formula C₈H₆Br₂O₃ and a molecular weight of 309.94 g·mol⁻¹ . It belongs to the synthetic auxin class of plant growth regulators, acting as a systemic herbicide by mimicking indole-3-acetic acid (IAA) and inducing uncontrolled growth in susceptible broadleaf species . The compound is a crystalline solid (mp 150–152 °C) with a calculated log P of 2.90, indicating moderate lipophilicity and a preference for organic phases over aqueous environments . Its primary procurement relevance lies in herbicidal structure-activity relationship (SAR) studies, halogen-bonding-directed crystal engineering, and use as a brominated synthetic intermediate where the C–Br bonds serve as reactive handles for transition-metal-catalysed cross-coupling transformations. The compound is classified under GHS as a skin and eye irritant (H315, H319, H335) and is listed under EINECS 233-364-6.

2,4-Dibromophenoxyacetic Acid Differentiation from 2,4-D


Although 2,4-dibromophenoxyacetic acid shares the phenoxyacetic acid backbone with the globally dominant herbicide 2,4-dichlorophenoxyacetic acid (2,4-D, CAS 94-75-7), the substitution of bromine for chlorine introduces measurable and functionally meaningful differences across multiple performance dimensions: increased lipophilicity (Δlog P ≈ +0.09) alters membrane permeability and environmental partitioning ; enhanced halogen-bond donor strength (C–Br···π: −3.5 kcal·mol⁻¹ vs. typical C–Cl···π: <−2 kcal·mol⁻¹) provides distinct supramolecular assembly motifs in crystal engineering [1]; the lower bond dissociation energy of C–Br (~68 kcal·mol⁻¹) relative to C–Cl (~81 kcal·mol⁻¹) permits chemoselective oxidative addition in palladium-catalysed transformations [2]; and a different toxicological classification profile—2,4-dibromophenoxyacetic acid is classified as a Category 2 irritant (H315/H319/H335), whereas 2,4-D carries an IARC Group 2B carcinogenicity classification —makes blanket substitution scientifically and regulatorily unsound. These quantitative and categorical distinctions are elaborated in the evidence guide below.

2,4-Dibromophenoxyacetic Acid Quantitative Differentiation


Lipophilicity Comparison with 2,4-D

The experimental log P of 2,4-dibromophenoxyacetic acid is 2.90, compared to 2.81 for 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. The +0.09 log unit difference corresponds to a ~23% increase in octanol-water partition coefficient (P), indicating higher lipophilicity conferred by the larger, more polarizable bromine substituents. This difference can influence passive membrane permeation rates, soil organic carbon sorption (Koc), and bioaccumulation potential under standardized OECD test guidelines.

Lipophilicity Environmental Fate Membrane Permeability

Halogen Bond Donor Strength: C–Br vs. C–Cl

In the dinuclear Cu(II) 2,4-dibromophenoxyacetate complex, X-ray crystallography and DFT calculations (M06-2X-D3/def2-TZVP) quantified the C–Br···π halogen bond distance as 3.27 Å with an interaction energy of −3.5 kcal·mol⁻¹, and the C–Br···C–Br dipole···dipole contact at 3.34 Å with −2.9 kcal·mol⁻¹ [1]. By contrast, the C–Cl···π interactions in chlorinated phenoxyacetic acid crystals (e.g., 2,4-D) are substantially weaker, typically <−2 kcal·mol⁻¹, as noted in low-temperature redeterminations where only C–H···π and C···O contacts dominate the supramolecular assembly [2]. The enhanced halogen-bond donor strength of bromine directly impacts crystal packing predictability and co-crystal design strategies.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Safety Profile: Irritant vs. Carcinogenicity

2,4-Dibromophenoxyacetic acid is classified under GHS as Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and STOT SE Category 3 (H335) . In contrast, 2,4-Dichlorophenoxyacetic acid (2,4-D) carries an IARC Group 2B classification (“possibly carcinogenic to humans”) in addition to its irritant properties . This categorical difference in hazard classification has direct implications for laboratory handling protocols, waste disposal requirements, and regulatory documentation in procurement workflows.

Toxicology Safety Classification Regulatory Compliance

Chemoselective Cross-Coupling: C–Br vs. C–Cl Reactivity

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 68 kcal·mol⁻¹, substantially lower than the ~81 kcal·mol⁻¹ for aryl chlorides [1]. This 13 kcal·mol⁻¹ difference translates into significantly milder conditions for oxidative addition to Pd(0) catalysts, enabling chemoselective Suzuki-Miyaura, Buchwald-Hartwig, and Heck-type transformations at the bromine-bearing positions while leaving other functional groups intact. By contrast, 2,4-dichlorophenoxyacetic acid requires harsher conditions (elevated temperature, specialised ligands) for analogous cross-coupling reactivity at the C–Cl sites, which reduces chemoselectivity and functional-group tolerance in complex molecule synthesis.

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Molecular Weight and Volatility Comparison

With a molecular weight of 309.94 g·mol⁻¹, 2,4-dibromophenoxyacetic acid is approximately 40% heavier than 2,4-D (221.04 g·mol⁻¹) [1]. The boiling point of the dibromo compound is 380.9 °C at 760 mmHg, compared to 345.5 °C for 2,4-D . This higher boiling point and lower vapour pressure (calculated 0.0±0.9 mmHg at 25 °C) suggest reduced volatility-driven off-target movement relative to the chlorinated analog. In formulation science, the higher molecular weight and bromine content (~51.6% Br by mass) also increase the compound's density (2.0 g·cm⁻³) and refractive index (1.611), which are relevant parameters for quality control and formulation homogeneity assessment.

Physicochemical Properties Volatility Environmental Fate

2,4-Dibromophenoxyacetic Acid Application Scenarios


SAR Studies: Fine Lipophilicity Modulation

When screening halogenated phenoxyacetic acid libraries for auxinic herbicidal activity, the log P of 2,4-dibromophenoxyacetic acid (2.90) provides a ~3.2% incremental lipophilicity increase over 2,4-D (2.81) . This quantifiable difference allows researchers to isolate the contribution of passive membrane permeability to whole-plant herbicidal efficacy without introducing additional substituent variables, making the compound an essential comparator in systematic SAR campaigns.

Crystal Engineering via Halogen Bonding

The C–Br···π interaction energy of −3.5 kcal·mol⁻¹, validated by X-ray crystallography and DFT calculations [1], establishes 2,4-dibromophenoxyacetic acid as a strong halogen-bond donor. This property is directly exploitable in the rational design of co-crystals, metal-organic frameworks (MOFs), and supramolecular assemblies where directional, predictable non-covalent interactions are required. The chlorinated analog lacks sufficient halogen-bond strength to serve as a reliable donor in these applications.

Chemoselective Intermediate for Cross-Coupling

The C–Br bonds (BDE ~68 kcal·mol⁻¹) undergo oxidative addition to Pd(0) under mild conditions, enabling chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine positions while preserving other functional groups [2]. This reactivity profile allows convergent synthesis of complex, polyfunctionalised phenoxyacetic acid derivatives that would be inaccessible or require protection/deprotection strategies when using the less reactive C–Cl analog.

Reduced Vapour Drift Formulation Development

The higher molecular weight (309.94 g·mol⁻¹) and lower vapour pressure of 2,4-dibromophenoxyacetic acid relative to 2,4-D make it a candidate for volatile organic compound (VOC)-reduced herbicide formulations. In jurisdictions with stringent vapour drift regulations, the compound's physicochemical profile supports its evaluation as a lower-volatility alternative in auxinic herbicide product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromophenoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.